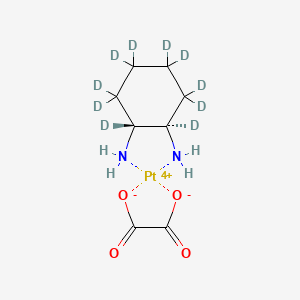
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is a complex organometallic compound. This compound is notable for its unique structure, which includes deuterium atoms and a platinum center. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves multiple steps. The initial step often includes the preparation of the deuterated cyclohexane derivative. This can be achieved through the hydrogenation of a suitable precursor in the presence of deuterium gas. The subsequent steps involve the introduction of the diamine functionality and the coordination of the platinum center. The final step is the formation of the oxalate complex, which stabilizes the platinum center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various types of chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: The compound can be reduced to lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the oxalate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(VI) complexes, while reduction reactions may produce platinum(II) complexes. Substitution reactions can result in a variety of platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: It is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly due to the presence of the platinum center, which is known for its anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can interfere with DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug used in cancer therapy.
Carboplatin: A platinum compound with a different ligand structure.
Uniqueness
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to the presence of deuterium atoms, which can influence its chemical properties and biological activity. The deuterium atoms can affect the compound’s stability, reactivity, and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H14N2O4Pt+2 |
|---|---|
Molekulargewicht |
407.35 g/mol |
IUPAC-Name |
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;; |
InChI-Schlüssel |
PCRKGXHIGVOZKB-YYKMXZQESA-L |
Isomerische SMILES |
[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Kanonische SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B14096400.png)
![13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B14096408.png)
![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![1-(4-Propoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096412.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14096419.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)

![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096440.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

